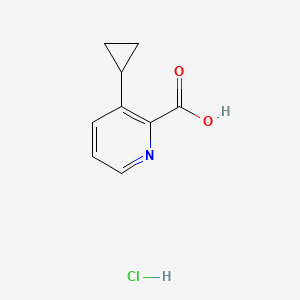

3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of cyclopropyl-containing carboxylic acids and their derivatives involves multiple steps, including cyclization reactions and substitution processes. A notable method involves the synthesis of 7-substituted 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which are explored for their antibacterial properties. These compounds are synthesized from 2,6-dichloro-5-fluoronicotinic acid derivatives through Dieckmann-type cyclization and subsequent displacement reactions with pyrrolidine and piperidine (Miyamoto et al., 1987).

Molecular Structure Analysis

The molecular structure of related cyclopropyl carboxylic acids is characterized by their X-ray diffraction and infrared spectroscopic techniques. For instance, the crystal structures of certain carboxylic acid adducts with organic heterocyclic bases reveal intricate details about their molecular interactions and structure (Byriel et al., 1992).

Chemical Reactions and Properties

Cyclopropyl carboxylic acids undergo various chemical reactions, including three-component tandem reactions that lead to the synthesis of α-carboline derivatives in aqueous conditions, demonstrating their versatility in chemical synthesis (Gupta et al., 2011). Additionally, N-heterocyclic carbene-catalyzed domino reactions are used for constructing complex molecular skeletons, indicating a broad range of chemical reactivity (Du et al., 2009).

Physical Properties Analysis

The physical properties of cyclopropyl-containing carboxylic acids, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. Studies involving cocrystals of carboxylic acids with heterocyclic bases shed light on their solid-state properties and hydrogen bonding patterns (Bhogala & Nangia, 2003).

Chemical Properties Analysis

The chemical properties, including acidity, reactivity towards nucleophiles, and participation in cycloaddition reactions, define the utility of cyclopropyl carboxylic acids in synthesis. The preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, for instance, demonstrates the manipulability of the cyclopropyl group in complex organic synthesis (Kiely, 1991).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis in Antibacterial Agents

- 3-Cyclopropylpyridine-2-carboxylic acid hydrochloride has been utilized in the asymmetric synthesis of enantiomers of antibacterial agents. This includes a study on the antibacterial agent 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-1,4-dihydro-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride, demonstrating significant in vivo activity against Pseudomonas aeruginosa in mouse models (Rosen et al., 1988).

Catalytic Applications in Chemical Reactions

- The compound has shown potential in catalysis, particularly in acetalization of carbonyl compounds and esterification of carboxylic acids. This application is exemplified by the use of crosslinked poly(4-vinylpyridine) hydrochloride as a catalyst, which is inert to acid-sensitive functional groups (Yoshida et al., 1981).

Antibacterial Activity

- Synthesis of various derivatives of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid has been explored, focusing on their applications as antibacterial agents. This includes the development of compounds with sulfinyl or sulfonyl groups showing antibacterial properties (Miyamoto et al., 1987).

X-ray Crystallography in Drug Development

- The compound has been used in X-ray crystallography for determining the absolute configuration of novel quinolone antibacterial agents. This includes studies on the synthetic intermediate, (-)-trans-1-benzyl-4-trifluoromethylpyrrolidine-3-carboxylic acid (Fukui et al., 1997).

Monitoring of Environmental Contaminants

- It has also been used in methods developed for monitoring environmental contaminants, such as the detection of pyrethroid metabolites in human urine (Arrebola et al., 1999).

Chemical Synthesis and Green Chemistry

- Studies have described new processes for preparing cyclopropyl carboxylic acid derivatives, highlighting the advantages of these processes in terms of simple operation and reduced environmental impact (Yang Qiu-yan, 2013).

Wirkmechanismus

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted by the body. These properties can be influenced by a variety of factors, including the compound’s chemical structure, its solubility in water and fat, and its size and shape. The compound’s pharmacokinetics can also be affected by the route of administration and the presence of other substances in the body .

The action environment of a compound refers to the conditions under which it exerts its effects. This can include the pH of the surrounding environment, the presence of other molecules, and the temperature. These factors can influence the compound’s stability, its ability to reach its target, and its overall efficacy .

Safety and Hazards

The safety information provided indicates that 3-Cyclopropylpyridine-2-carboxylic acid;hydrochloride is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For a detailed safety and hazards analysis, it is recommended to refer to the specific literature or contact the supplier directly .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-cyclopropylpyridine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7(6-3-4-6)2-1-5-10-8;/h1-2,5-6H,3-4H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOHGBLDXWFAANK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(N=CC=C2)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2375274-08-9 |

Source

|

| Record name | 3-cyclopropylpyridine-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-N-(2-chlorobenzyl)-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2498112.png)

![1-Iodo-3-(3-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2498116.png)

![N-Methyl-1-[(2R,3R)-3-(5-methyl-1H-1,2,4-triazol-3-yl)oxolan-2-yl]methanamine;dihydrochloride](/img/structure/B2498119.png)

![Tert-butyl 2-(5-chloropyrazine-2-carbonyl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B2498121.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2498124.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2498125.png)

![N-(1-cyanocyclopentyl)-2-[methyl({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl})amino]acetamide](/img/structure/B2498127.png)

![N-(4-chlorophenyl)-2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2498129.png)

![(1,6,7,8-tetramethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2498133.png)